molecular formula C52H65N3O8P+ B10860210 6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

Cat. No.: B10860210
M. Wt: 891.1 g/mol
InChI Key: OAUJLFPWRFHSNE-JZIAMZJUSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Gamitrinib is a synthetic small-molecule inhibitor that targets the mitochondrial heat shock protein 90 (Hsp90). It is designed to disrupt the function of Hsp90 within the mitochondria, which is crucial for the survival and proliferation of cancer cells. Gamitrinib has shown promising results in preclinical studies for its potential use in cancer therapy, particularly in tumors that are resistant to conventional treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamitrinib is synthesized by combining the Hsp90 ATPase inhibitory module of 17-allylamino geldanamycin (17-AAG) with the mitochondrial-targeting moiety of triphenylphosphonium . The synthesis involves several steps, including the preparation of intermediates and the final coupling reaction to form the active compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling process.

Industrial Production Methods

The industrial production of Gamitrinib follows similar synthetic routes but is scaled up to meet the demand for research and potential clinical use. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

Gamitrinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Gamitrinib include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .

Major Products Formed

The major products formed from the reactions of Gamitrinib include its oxidized and reduced derivatives, as well as substituted analogs. These products are often studied to understand the structure-activity relationship and to develop more potent and selective inhibitors .

Scientific Research Applications

Gamitrinib has a wide range of scientific research applications, including:

Mechanism of Action

Gamitrinib exerts its effects by specifically targeting mitochondrial Hsp90. It binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that are essential for cancer cell survival. The inhibition of Hsp90 triggers a loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to apoptosis .

Properties

IUPAC Name

6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20+,36-21+,38-33+/t35?,37?,45?,46-,48?,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUJLFPWRFHSNE-JZIAMZJUSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@@H](C(C(/C=C(/[C@@H](C(/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H65N3O8P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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